4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol
Description
Structural Significance of 4H-1,2,4-Triazole-3-Thiol Derivatives
The 4H-1,2,4-triazole-3-thiol core (Fig. 1) exhibits unique physicochemical properties:
- Thiol Group Reactivity : The –SH group participates in disulfide bond formation, enabling covalent interactions with cysteine residues in enzymes. For example, derivatives like 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-4-phenyl-4H-1,2,4-triazol-3-thiol demonstrated antidiabetic activity via α-glucosidase inhibition.
- Aromatic Stabilization : The triazole ring’s conjugation system facilitates π-π stacking with aromatic amino acids, as seen in anticancer analogs targeting tubulin polymerization.
- Metal Coordination : The thiol group binds transition metals, a property exploited in antimicrobial agents targeting metalloenzymes.
Table 1: Biological Activities of Selected 4H-1,2,4-Triazole-3-Thiol Derivatives
Rationale for Studying 4-Benzyl-5-[1-(Dimethylamino)Ethyl] Substitution Patterns
The substitution at positions 4 and 5 of the triazole ring critically influences pharmacological activity:
- 4-Benzyl Group :
- 5-[1-(Dimethylamino)Ethyl] Side Chain :
Table 2: Impact of Substitution Patterns on Physicochemical Properties
| Substituent | logP | Solubility (mg/mL) | Protein Binding Affinity (K~d~, nM) |
|---|---|---|---|
| 4-Benzyl | 3.2 | 0.45 | 120 |
| 5-[1-(Dimethylamino)Ethyl] | 1.8 | 2.10 | 85 |
| Combined substituents | 2.5 | 1.30 | 65 |
The synergistic effects of these substitutions are evident in hybrid molecules, where the benzyl group augments target affinity while the dimethylaminoethyl chain improves pharmacokinetic profiles. For instance, analogs combining these groups showed 40% higher in vitro potency against bacterial efflux pumps compared to non-substituted triazoles.
Properties
IUPAC Name |
4-benzyl-3-[1-(dimethylamino)ethyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4S/c1-10(16(2)3)12-14-15-13(18)17(12)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVMASMEYGIKJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC2=CC=CC=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601324768 | |
| Record name | 4-benzyl-3-[1-(dimethylamino)ethyl]-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830146 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
750599-19-0 | |
| Record name | 4-benzyl-3-[1-(dimethylamino)ethyl]-1H-1,2,4-triazole-5-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601324768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol (CAS No. 750599-19-0) is a compound belonging to the triazole family, which has gained attention due to its diverse biological activities. This article explores its biological activity, including anticancer properties, antimicrobial effects, and other pharmacological profiles.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 250.37 g/mol. The compound features a triazole ring, which is known for its stability and ability to interact with biological targets effectively.
Anticancer Activity
Recent studies have highlighted the potential of triazole derivatives in cancer therapy. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A notable study demonstrated that derivatives of 1,2,4-triazole-3-thiol exhibited significant cytotoxicity against various cancer cell lines including melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells .
Table 1: Cytotoxicity of Triazole Derivatives Against Cancer Cell Lines
| Compound | Cell Line | EC50 (µM) |
|---|---|---|
| This compound | IGR39 | 22.3 ± 2.5 |
| MDA-MB-231 | 9.7 ± 1.6 | |
| Panc-1 | 26.2 ± 1.0 |
The selectivity of these compounds towards cancer cells compared to normal fibroblasts indicates their potential as targeted therapies .
Antimicrobial Activity
Triazole derivatives have also been studied for their antimicrobial properties. Research indicates that compounds containing the triazole-thiol moiety exhibit moderate antibacterial activity against a range of microorganisms. The incorporation of sulfur into the triazole structure enhances its pharmacological profile, making it a candidate for further development in antimicrobial therapies .
Table 2: Antimicrobial Activity of Triazole-Thiol Derivatives
| Compound | Microorganism Tested | Activity Level |
|---|---|---|
| This compound | Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
The mechanism by which triazoles exert their biological effects is multifaceted:
- Anticancer Mechanism : The triazole ring can interact with various biological receptors and enzymes involved in cell proliferation and apoptosis. Its ability to form hydrogen bonds enhances binding affinity to target proteins.
- Antimicrobial Mechanism : The thiol group in the compound can disrupt microbial cell membranes and interfere with metabolic processes essential for microbial survival.
Case Studies
A study published in the Journal of Medicinal Chemistry reported on the synthesis and biological evaluation of several triazole-thiol derivatives. Among them, those bearing a dimethylamino group demonstrated enhanced selectivity towards cancer cells while maintaining lower toxicity towards normal cells .
Another investigation into the structure-activity relationship (SAR) of triazoles revealed that modifications at specific positions on the triazole ring significantly influenced both anticancer and antimicrobial activities .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that 4-benzyl-5-[1-(dimethylamino)ethyl]-4H-1,2,4-triazole-3-thiol exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at low concentrations.
Case Study:
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 12.5 µg/mL and 25 µg/mL, respectively.
2. Antifungal Properties
The compound has also shown promise as an antifungal agent. In vitro tests against Candida albicans revealed significant antifungal activity.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Candida albicans | 15 |
Agricultural Applications
1. Plant Growth Regulation
In agriculture, this compound has been investigated for its role as a plant growth regulator. Its application has been linked to enhanced growth rates and improved resistance to environmental stressors.
Case Study:
Research published in Plant Growth Regulation found that treating Zea mays (corn) seedlings with the compound resulted in a 30% increase in biomass compared to untreated controls.
2. Pesticidal Activity
The compound's structure suggests potential as a pesticide. Preliminary studies indicate that it can effectively deter certain pests while being environmentally friendly.
| Pest Species | Effectiveness (%) |
|---|---|
| Aphids | 85 |
| Spider Mites | 75 |
Safety and Toxicity
Safety assessments indicate that while the compound exhibits biological activity, it also requires careful handling due to potential toxicity at high concentrations. Safety data sheets recommend using appropriate personal protective equipment (PPE) when handling the substance.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties:
Key Comparisons
Substituent Effects on Bioactivity The dimethylaminoethyl group in the target compound and its chlorophenyl analog may enhance solubility compared to lipophilic substituents like methoxynaphthylethyl or tert-butylpyrazole . This could improve pharmacokinetics but reduce membrane permeability. Schiff base-containing analogs (e.g., and ) exhibit strong antitumor and metal-chelating properties due to their imine (-C=N-) groups.
Antitumor Activity Compounds with bulky aromatic substituents (e.g., methoxynaphthylethyl in ) show IC₅₀ values lower than doxorubicin (2.1–4.8 µM vs. 6.5 µM) . The benzyl group in the target compound may provide moderate activity, but the dimethylaminoethyl group could modulate target selectivity (e.g., kinase inhibition).
Antioxidant Potential 4-Amino-5-phenyl derivatives with Schiff base modifications () demonstrate significant antioxidant activity (IC₅₀: 5.84 µg/mL) due to electron-donating amino groups. The absence of an amino group in the target compound may limit this activity but could favor other mechanisms .
Synthetic Yields and Feasibility Schiff base analogs (e.g., and ) are synthesized in 68–86% yields via condensation reactions , comparable to the likely route for the target compound.
Q & A
Q. How do structural modifications at specific positions influence its enzyme inhibitory potency?
- Methodological Answer : Modifications at the 5-position (e.g., benzyl vs. pyridyl groups) alter steric bulk and electronic effects. For example, replacing benzyl with a 3-pyridyl group increases hydrogen-bonding capacity, enhancing inhibition of JNK enzymes (IC₅₀: 0.8 µM vs. 5.2 µM). Quantitative SAR (QSAR) models using Hammett constants (σ) correlate substituent electronegativity with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
